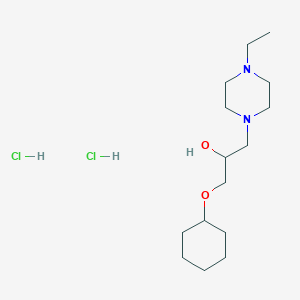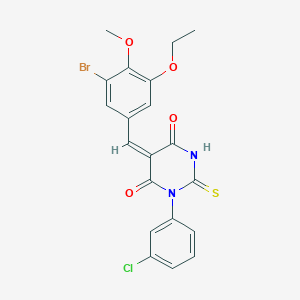![molecular formula C9H16N2O4 B6135330 diethyl [amino(methylamino)methylene]malonate CAS No. 61638-36-6](/img/structure/B6135330.png)
diethyl [amino(methylamino)methylene]malonate
Vue d'ensemble
Description
Diethyl [amino(methylamino)methylene]malonate, also known as MADAM, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a malonate derivative that has a unique structure and properties, making it an interesting subject for research.
Mécanisme D'action
The mechanism of action of diethyl [amino(methylamino)methylene]malonate is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophilic species in biological systems. This reactivity has been exploited for the development of fluorescent probes for metal ion detection.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor properties in vitro. However, its effects in vivo are not well understood. The compound has also been investigated for its potential to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and other lipids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of diethyl [amino(methylamino)methylene]malonate is its high yield in synthesis. Additionally, its unique structure and properties make it an interesting subject for research. However, the compound is relatively unstable and can undergo hydrolysis in the presence of water. This limits its use in certain applications.
Orientations Futures
There are several future directions for research on diethyl [amino(methylamino)methylene]malonate. One area of interest is the development of more stable derivatives of the compound for use in biological systems. Additionally, the potential anti-inflammatory and anti-tumor properties of this compound should be further investigated in vivo. The compound's reactivity with electrophilic species could also be exploited for the development of new fluorescent probes for metal ion detection. Finally, the synthesis of this compound could be optimized for higher yields and lower costs.
Conclusion:
This compound is a unique compound that has potential applications in various fields, including organic synthesis, metal ion detection, and drug development. Its structure and properties make it an interesting subject for research, and its potential anti-inflammatory and anti-tumor properties make it a promising candidate for further investigation. However, the compound's instability in the presence of water limits its use in certain applications. Further research is needed to fully understand the mechanism of action of this compound and to develop more stable derivatives for use in biological systems.
Méthodes De Synthèse
The synthesis of diethyl [amino(methylamino)methylene]malonate involves the reaction of ethyl cyanoacetate with formaldehyde and dimethylamine in the presence of a catalyst. The resulting product is a yellow liquid that can be purified through distillation or recrystallization. The yield of this synthesis method is relatively high, making it a cost-effective approach for obtaining this compound.
Applications De Recherche Scientifique
Diethyl [amino(methylamino)methylene]malonate has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. Additionally, it has been investigated as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been studied for its potential anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
ethyl (Z)-3-ethoxy-3-hydroxy-2-(N'-methylcarbamimidoyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-4-14-8(12)6(7(10)11-3)9(13)15-5-2/h12H,4-5H2,1-3H3,(H2,10,11)/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJBLGRFDAOHBW-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NC)N)C(=O)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C(=NC)N)\C(=O)OCC)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366915 | |
| Record name | STK168014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61638-36-6 | |
| Record name | STK168014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6135252.png)
![N-methyl-1-(5-methyl-2-furyl)-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6135265.png)
![4-(3-{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6135277.png)
![1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine](/img/structure/B6135286.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6135288.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6135294.png)
![3-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135302.png)

![5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6135338.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)

![5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6135350.png)